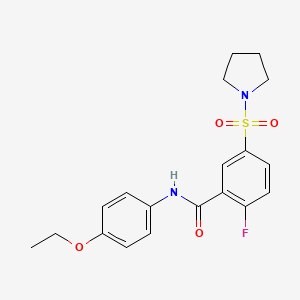

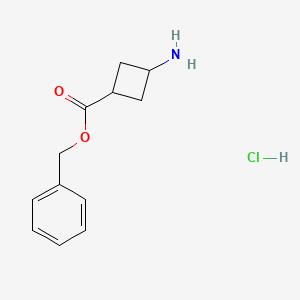

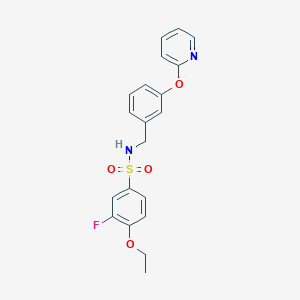

3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a screening compound available from ChemDiv . It has a molecular formula of C23H25N5O and is also known as MGCD-265. It is a small molecule inhibitor of MET and VEGFR kinases.

Molecular Structure Analysis

The compound has an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . Only N4 amine and N5 amide nitrogen atoms are protonated .Physical And Chemical Properties Analysis

The compound has a molecular weight of 422.55 . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds . Its partition coefficient (logP) is 5.195 and its distribution coefficient (logD) is 5.189 . Its water solubility (LogSw) is -5.11 . It has a polar surface area of 65.275 .科学的研究の応用

Synthesis of New Amides :

- Research has led to the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment. This includes reactions with 4-chlorobenzoyl chloride and 4-methyl-3-nitroaniline, leading to the development of N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide. This compound is a key intermediate in the synthesis of the antileukemic agent imatinib (Koroleva et al., 2011).

Development of Cardiotonic Agents :

- A study on the cardiotonic activities of various compounds, including 3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide derivatives, showed significant cardiotonic effects. These compounds were compared to other 3(2H)-pyridazinone derivatives (Wang et al., 2008).

Acetylcholinesterase Inhibitors :

- Derivatives of 3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide have been studied as acetylcholinesterase (AChE) inhibitors. The introduction of a lipophilic environment in certain positions of the compound was found to be favorable for AChE inhibitory activity (Contreras et al., 2001).

PET Imaging Agent for IRAK4 Enzyme in Neuroinflammation :

- A derivative, N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been synthesized for potential use as a PET imaging agent for the IRAK4 enzyme in neuroinflammation studies (Wang et al., 2018).

Anti-Tubercular Agents :

- A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, including those related to 3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide, were synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Some compounds exhibited significant activity (Srinivasarao et al., 2020).

BCR-ABL Kinase Inhibitors :

- Compounds structurally related to 3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide were synthesized as BCR-ABL tyrosine kinase inhibitors. These showed good inhibitory activity against BCR-ABL1 kinase, suggesting their potential as lead compounds for developing new drugs targeted at BCR-ABL kinase (Hu et al., 2016).

作用機序

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factors, which are important for the development and function of several cell types.

Mode of Action

The compound interacts with its targets by inhibiting the activity of tyrosine kinases . This inhibition is achieved through the formation of numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound has been structurally characterized and it forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects several biochemical pathways. One of the key pathways is the PDGF receptor tyrosine kinase pathway . This pathway plays a crucial role in cell proliferation and differentiation. By inhibiting this pathway, the compound can potentially control the growth and spread of certain types of cells.

Pharmacokinetics

The compound has shown afavorable ADME profile , indicating that it has good absorption, distribution, metabolism, and excretion properties. These properties impact the bioavailability of the compound, determining how much of the compound reaches its target site of action.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation . By inhibiting tyrosine kinases, the compound can control the growth and spread of cells. This makes it a potential therapeutic agent for diseases characterized by uncontrolled cell growth, such as leukemia .

特性

IUPAC Name |

3-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O/c1-17-4-3-5-19(16-17)23(29)24-20-8-6-18(7-9-20)21-10-11-22(26-25-21)28-14-12-27(2)13-15-28/h3-11,16H,12-15H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWNMUOOEDITCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

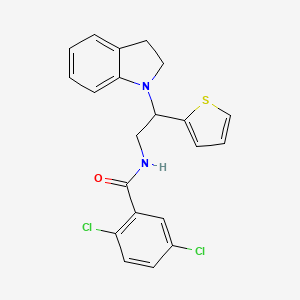

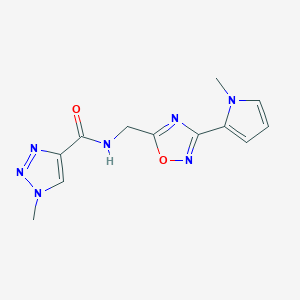

![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2465478.png)

![4-fluoro-N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}benzenesulfonamide](/img/structure/B2465481.png)

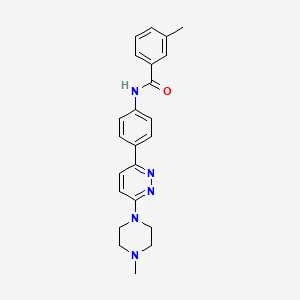

![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2465486.png)

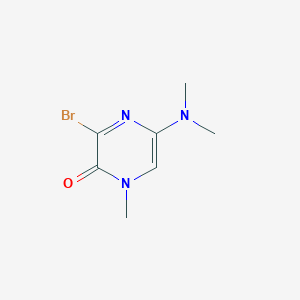

![Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]nicotinate](/img/structure/B2465489.png)

![methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)